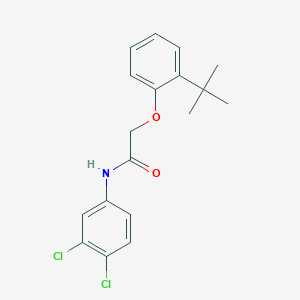![molecular formula C21H17N3O2 B11690391 N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11690391.png)
N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes an indole moiety and a naphthalene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves the condensation of indole-3-carbaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N’-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-1H-indol-3-ylmethylidene]-2-(2-methoxyphenoxy)acetohydrazide
- N’-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-1H-indol-3-ylmethylidene]-2-(3-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to the presence of both indole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of biological targets, making it a versatile candidate for drug development.
Propriétés
Formule moléculaire |
C21H17N3O2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H17N3O2/c25-21(14-26-18-10-9-15-5-1-2-6-16(15)11-18)24-23-13-17-12-22-20-8-4-3-7-19(17)20/h1-13,22H,14H2,(H,24,25)/b23-13+ |
Clé InChI |
BQFFRKSVMIPTBD-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11690310.png)

![N-{(1Z)-3-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690319.png)
![4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one](/img/structure/B11690324.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11690333.png)
![4-{(E)-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11690336.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690339.png)
![N'-[(E)-furan-2-ylmethylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11690342.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide](/img/structure/B11690358.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B11690369.png)
![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)
![(5Z)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690384.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide](/img/structure/B11690387.png)
![4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11690398.png)
